molecular formula C19H18FN3O2S B2985145 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 897481-43-5

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B2985145
CAS No.: 897481-43-5
M. Wt: 371.43
InChI Key: QLKKOPWNTDXFSZ-UHFFFAOYSA-N
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Description

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxyethanone group

Preparation Methods

The synthesis of 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can be achieved through multi-step procedures involving various reaction conditions. Common synthetic routes include:

Chemical Reactions Analysis

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications, including:

Comparison with Similar Compounds

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can be compared with other benzothiazole and piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-18(15)21-19(26-16)23-11-9-22(10-12-23)17(24)13-25-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKOPWNTDXFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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